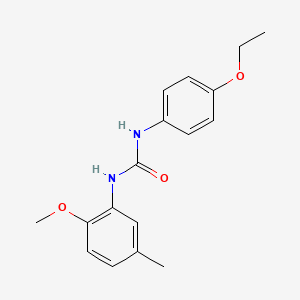
N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea: is an organic compound belonging to the class of ureas It is characterized by the presence of two aromatic rings substituted with ethoxy, methoxy, and methyl groups, connected by a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 4-ethoxyaniline with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Reaction Scheme:
4-ethoxyaniline+2-methoxy-5-methylphenyl isocyanate→N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea
Industrial Production Methods
On an industrial scale, the production of N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as tertiary amines or metal complexes may be employed to enhance the reaction rate and yield. The product is typically purified by recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Agrochemicals: Explored as a potential herbicide or pesticide due to its ability to inhibit specific enzymes in plants or pests.
Material Science: Studied for its potential use in the synthesis of polymers or as a precursor for advanced materials with specific properties.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea depends on its specific application:
Medicinal Chemistry: The compound may exert its effects by inhibiting specific enzymes or receptors involved in inflammation or cancer cell proliferation. It may interact with molecular targets such as cyclooxygenase or tyrosine kinases, leading to the modulation of signaling pathways.
Agrochemicals: The compound may inhibit key enzymes in plants or pests, such as acetolactate synthase or acetylcholinesterase, leading to growth inhibition or pest mortality.
相似化合物的比较
N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea can be compared with other urea derivatives:
N-phenyl-N’-methylurea: Lacks the ethoxy and methoxy substituents, leading to different chemical and biological properties.
N-(4-methoxyphenyl)-N’-(2-ethoxy-5-methylphenyl)urea: Similar structure but with different substitution pattern, affecting its reactivity and applications.
N-(4-chlorophenyl)-N’-(2-methoxy-5-methylphenyl)urea: Contains a chlorine substituent, which can significantly alter its chemical behavior and biological activity.
N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-22-14-8-6-13(7-9-14)18-17(20)19-15-11-12(2)5-10-16(15)21-3/h5-11H,4H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABFWCEKQOOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)
![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)
![methyl 5-({2-methoxy-4-[(E)-2-nitroethenyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B5805680.png)

![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5805720.png)
![2-{[(E)-(3-bromo-4-methylphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5805725.png)
![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)

![2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)
